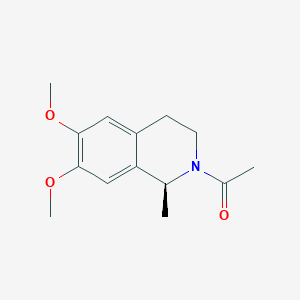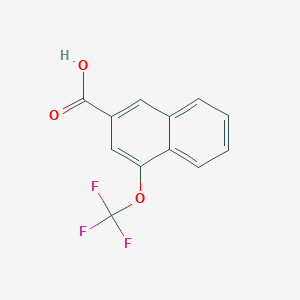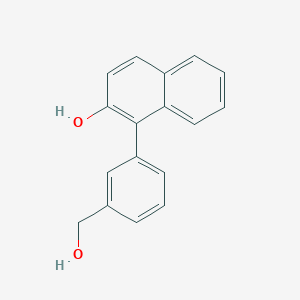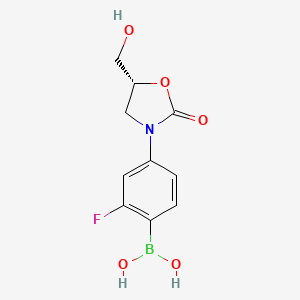
(1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl acetate is an organic compound characterized by the presence of a chiral center, two chlorine atoms, and one fluorine atom attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl acetate typically involves the esterification of (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: (1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol and acetic acid.
Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Hydrolysis: (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol and acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding ketones or carboxylic acids.
Aplicaciones Científicas De Investigación
(1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity. The compound may exert its effects by modulating biochemical pathways, leading to desired therapeutic outcomes.
Comparación Con Compuestos Similares
(1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol: The alcohol counterpart of the acetate ester.
2,6-Dichloro-3-fluoroacetophenone: A structurally related compound with a ketone functional group.
Comparison:
(1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl acetate: is unique due to its ester functional group, which can undergo hydrolysis to release the active alcohol form.
2,6-Dichloro-3-fluoroacetophenone: differs in its reactivity and applications due to the presence of a ketone group instead of an ester.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H9Cl2FO2 |
|---|---|
Peso molecular |
251.08 g/mol |
Nombre IUPAC |
[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl] acetate |
InChI |
InChI=1S/C10H9Cl2FO2/c1-5(15-6(2)14)9-7(11)3-4-8(13)10(9)12/h3-5H,1-2H3/t5-/m0/s1 |
Clave InChI |
IZHRGJAQMNPACR-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C1=C(C=CC(=C1Cl)F)Cl)OC(=O)C |
SMILES canónico |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Nitro-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B11862993.png)






![tert-Butyl 5-chloro-1H-pyrazolo[4,3-d]pyrimidine-1-carboxylate](/img/structure/B11863025.png)



